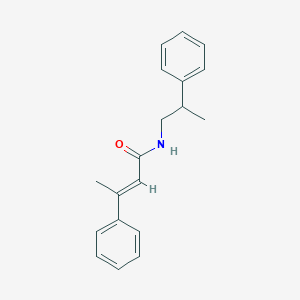
N-(4-ethoxy-2-nitrophenyl)-2-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxy-2-nitrophenyl)-2-hydroxypropanamide, commonly known as ENPP, is a chemical compound that has been extensively studied for its potential use in scientific research. ENPP is a member of the nitrophenylpropanamide family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
ENPP acts as a chelator for metal ions, such as copper and zinc, which are essential for many biological processes. By binding to these metal ions, ENPP can disrupt the function of enzymes and proteins that rely on them, leading to a range of biological effects. Additionally, ENPP has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ENPP has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. ENPP has also been found to reduce the accumulation of beta-amyloid plaques in the brains of Alzheimer's disease patients, suggesting a potential therapeutic role in this disease. Additionally, ENPP has been found to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ENPP in lab experiments is its high sensitivity and selectivity for metal ions. This makes it a useful tool for studying metal-dependent enzymes and proteins. Additionally, ENPP is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using ENPP is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research on ENPP. One area of interest is the development of new drugs based on the structure of ENPP, which may have improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of ENPP and its effects on biological systems. Finally, research on the use of ENPP in diagnostic and imaging applications, such as in the detection of metal ions in biological samples, may lead to new tools for disease diagnosis and monitoring.
Synthesemethoden
The synthesis of ENPP involves the reaction of 4-ethoxy-2-nitroaniline with 2-hydroxypropanoic acid in the presence of a catalyst. The resulting product is a yellow crystalline powder with a melting point of 118-120°C. The purity of ENPP can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
ENPP has been found to have a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. ENPP has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, ENPP has been used as a tool for studying enzyme kinetics and protein-ligand interactions.
Eigenschaften
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-3-18-8-4-5-9(10(6-8)13(16)17)12-11(15)7(2)14/h4-7,14H,3H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVZEESPETUWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5264539.png)
![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5264548.png)
![N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide](/img/structure/B5264552.png)
![2-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5264572.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5264586.png)
![6-ethoxy-4-{[4-(2-furoyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B5264599.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5264604.png)
![N-(1,4-dimethylpentyl)-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5264608.png)
![4-{[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5264623.png)
![1-ethyl-4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5264631.png)
